molecular formula C4H7F3N2O B1273233 3-Amino-4,4,4-trifluorobutanamide CAS No. 453-32-7

3-Amino-4,4,4-trifluorobutanamide

Cat. No.: B1273233
CAS No.: 453-32-7
M. Wt: 156.11 g/mol
InChI Key: FUSSGZXYMBXVGS-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutanamide, also known as 4-amino-3,3,3-trifluorobutanamide, is an organic compound with the molecular formula C4H8F3N. This compound is a colorless liquid with a pungent odor, and is soluble in water and other organic solvents. It is used as a reagent in the synthesis of various pharmaceuticals, as well as in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis of Complex Compounds

3-Amino-4,4,4-trifluorobutanamide is used in the synthesis of various complex compounds. For instance, it is involved in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, demonstrating its utility in creating compounds with specific chemical properties (Manojkumar et al., 2013).

Production of Fluorinated Amino Acids

The compound plays a role in the stereoselective synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, highlighting its importance in producing amino acids with potential pharmaceutical applications (Pigza et al., 2009).

Regiospecific Annulation in Heterocycles

This compound is key in the regiospecific annulation of the trifluoromethylpyridine ring to electron-rich amino heterocycles. This process results in the creation of CF3-containing fused pyridines, a significant advancement in chemical synthesis (Volochnyuk et al., 2003).

Asymmetric Synthesis

It is used in the asymmetric synthesis of specific derivatives such as (S)-2-Amino-4,4,4-trifluorobutanoic Acid, which are in demand for drug design as bioisosteres of leucine moiety (Han et al., 2019).

Exploration of Fluorine in Protein Stability

Research on highly fluorinated amino acids, like this compound, explores their effect on protein stability, which has implications for biotechnology applications such as protein therapeutics and biosensors (Chiu et al., 2009).

Novel Syntheses of Heterocyclic Compounds

The synthesis and exploration of derivatives like 4-Amino-5-mercapto[1,2,4]triazole demonstrate the compound's role in accessing new classes of biologically active heterocyclic compounds for biomedical applications (Riyadh & Gomha, 2020).

Safety and Hazards

3-Amino-4,4,4-trifluorobutanamide is considered hazardous . It can cause skin irritation and serious eye damage . It is harmful if swallowed . It can also cause specific target organ toxicity, affecting the respiratory system .

Mechanism of Action

Target of Action

. This suggests that it may interact with biological targets that have complementary charge distributions.

Mode of Action

Given its chemical properties, it is plausible that the compound interacts with its targets through electrostatic interactions, facilitated by its high dipole moment.

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.

Result of Action

. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Amino-4,4,4-trifluorobutanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to more efficient catalysis. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects. Careful dosage optimization is crucial to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The presence of the trifluoromethyl group can alter the enzyme kinetics, leading to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSSGZXYMBXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382596
Record name 3-amino-4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-32-7
Record name 3-amino-4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,4,4-trifluorobutanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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